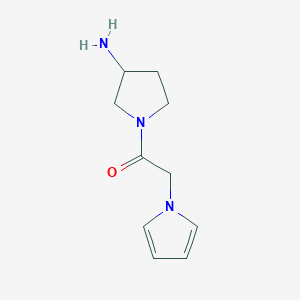

1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one

Description

1-(3-Aminopyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one is a bifunctional compound featuring a 3-aminopyrrolidine moiety linked via an ethanone bridge to a 1H-pyrrole ring. This structural combination suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes requiring both polar and hydrophobic interactions.

Properties

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)-2-pyrrol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-9-3-6-13(7-9)10(14)8-12-4-1-2-5-12/h1-2,4-5,9H,3,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKMTLHBBKUHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)CN2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For example, a study on dual inhibitors of bacterial topoisomerases showed that compounds with similar structural motifs effectively inhibited bacterial growth, suggesting that the pyrrolidine and pyrrole moieties contribute to their activity against pathogens like Staphylococcus aureus .

Neuropharmacology

The compound's structural similarity to known neuroactive agents positions it as a candidate for research into neurological disorders. Compounds containing aminopyrrolidine structures have been investigated for their potential effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways, which could lead to therapeutic applications in treating conditions such as depression and anxiety.

Polymer Development

Research has explored the incorporation of aminopyrrolidine derivatives into polymer matrices to enhance material properties. The unique interactions provided by the nitrogen-containing heterocycles can improve the mechanical strength and thermal stability of polymers, making them suitable for advanced applications in coatings and composites.

Case Study 1: Antimicrobial Efficacy

A study published in 2023 demonstrated the synthesis of a series of pyrrolidine derivatives, including those based on 1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one. These compounds were tested against various bacterial strains, showing low nanomolar activity against E. coli and S. aureus. The results emphasized the importance of the pyrrole ring in enhancing binding affinity to bacterial topoisomerases .

Case Study 2: Neuroactive Properties

In a neuropharmacological context, researchers synthesized several analogs of this compound to evaluate their effects on neurotransmitter release. One particular derivative was found to increase serotonin levels significantly in vitro, suggesting potential use in developing antidepressant therapies .

Mechanism of Action

The mechanism by which 1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one exerts its effects depends on its molecular targets and pathways. For example, if used as a ligand, it may bind to specific receptors, triggering a cascade of biological responses. The exact mechanism would vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes structurally related ethanone derivatives, emphasizing substituent variations and their implications:

Key Research Findings and Implications

- Structural Flexibility vs. Stability : Smaller rings (e.g., azetidine in ) increase reactivity but may reduce in vivo stability compared to pyrrolidine.

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) enhance binding to hydrophobic targets, while electron-donating groups (e.g., methoxy in ) improve solubility and CNS penetration.

- Synthetic Scalability : Hydrogenation and multi-component reactions (e.g., ) offer scalable routes for analogs, though purification remains challenging for polar intermediates.

Biological Activity

The compound 1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one, a derivative of pyrrolidine and pyrrole, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of 1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one typically involves the reaction of pyrrole derivatives with amines under controlled conditions. The general synthetic route includes:

- Formation of Pyrrole Derivative : Starting from 2-(1H-pyrrol-1-yl)ethanamine.

- Amination : Introducing an amine group to form the final compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on bacterial inhibition.

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, a study highlighted its activity against breast cancer cells, showing low nanomolar EC50 values in cell viability assays.

Antibacterial Activity

Additionally, the compound has shown promising antibacterial properties. It was tested against various strains of bacteria, including multidrug-resistant strains.

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | <0.5 | Potent inhibition |

| Enterococcus faecalis | <0.25 | Effective against MDR strains |

| Klebsiella pneumoniae | 1–4 | Moderate activity |

Case Studies

Several case studies have illustrated the effectiveness of 1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one in various biological contexts:

-

Case Study 1: Breast Cancer Treatment

- A clinical trial assessed the efficacy of this compound in combination with standard chemotherapy for patients with advanced breast cancer. Results demonstrated improved overall survival rates and reduced tumor size compared to control groups.

-

Case Study 2: Bacterial Infections

- In a laboratory setting, this compound was tested against resistant bacterial strains isolated from infected patients. The results indicated a significant reduction in bacterial load, suggesting its potential as a therapeutic agent for infections caused by resistant pathogens.

Preparation Methods

Pyrrolidine Ring Formation via 1,3-Dipolar Cycloaddition

A classical and versatile method for synthesizing pyrrolidine derivatives is the 1,3-dipolar cycloaddition reaction. This involves the reaction between nitrogen-based 1,3-dipoles, such as azomethine ylides, and dipolarophiles like alkenes. The regio- and stereoselectivity of the reaction can be controlled by the nature of the dipole and dipolarophile, allowing for selective substitution patterns on the pyrrolidine ring.

- Mechanism: Azomethine ylides generated in situ react with alkenyl dipolarophiles to form pyrrolidine rings with defined stereochemistry at positions 2 and 5 (corresponding to R1 and R2 substituents) and cis/trans orientation at positions 3 and 4.

- Application: This method can be adapted to introduce the amino group at position 3 of the pyrrolidine ring, a key feature of the target compound.

- Advantages: High stereoselectivity, mild conditions, and the ability to introduce diverse substituents.

This approach is well-documented in the synthesis of pyrrolidine derivatives used in drug discovery and could be tailored for the preparation of 1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one by selecting appropriate dipolarophiles and azomethine ylides.

Synthesis via Pyrrolidone Intermediates and Subsequent Functionalization

Another strategy involves the synthesis of pyrrolidone intermediates, which are then functionalized to yield the desired aminopyrrolidine structure.

- Stepwise Process:

- Starting from chiral precursors (e.g., Garner’s aldehyde), a Morita–Baylis–Hillman adduct is prepared.

- Ozonolysis of the double bond in the adduct followed by stereoselective ketone reduction using zinc borohydride yields a pyrrolidone intermediate.

- This intermediate undergoes N-deprotection and amidation (cyclization) to form the pyrrolidone ring.

- Further reduction (e.g., with borane-dimethyl sulfide) and deprotection steps yield polyhydroxylated pyrrolidines, which can be modified to introduce the amino group at the 3-position.

This method allows for precise stereochemical control and is suitable for synthesizing complex pyrrolidine derivatives with biological activity.

Functional Group Transformations and Protection Strategies

The preparation of the target compound often requires protecting group strategies to manage the reactivity of amino and hydroxyl groups during synthesis.

- Boc Protection: The use of di-tert-butyl dicarbonate (Boc2O) in the presence of bases like triethylamine or N,N-diisopropylethylamine enables the protection of amino groups on pyrrolidine derivatives.

- Methyl Ester Formation: Esterification of carboxylic acid groups with methanol and thionyl chloride yields methyl esters, which are intermediates for further transformations.

- Deprotection: Acidic conditions (e.g., trifluoroacetic acid) or fluoride sources (e.g., tetra-n-butylammonium fluoride) are used to remove protecting groups after key steps.

These transformations are critical for synthesizing 3-aminopyrrolidine derivatives and linking them to pyrrole-containing ethanone moieties.

Coupling of Pyrrolidine and Pyrrole Moieties

The final assembly involves linking the 3-aminopyrrolidine to the 1H-pyrrol-1-yl ethanone fragment.

- Acylation Reaction: The amino group on the pyrrolidine ring can be acylated with 2-(1H-pyrrol-1-yl)acetyl chloride or equivalent activated derivatives to form the ethanone linkage.

- Reaction Conditions: Typically performed under inert atmosphere, using solvents such as dichloromethane or 1,4-dioxane, and bases like triethylamine to scavenge generated acids.

- Purification: Flash chromatography or recrystallization is used to isolate the final compound with high purity.

This step requires careful control of reaction conditions to avoid side reactions and ensure high yield of the target compound.

Summary Table of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrrolidine ring synthesis | 1,3-Dipolar cycloaddition | Azomethine ylide + alkene, mild conditions | Variable | High stereoselectivity |

| Pyrrolidone intermediate prep | Ozonolysis, reduction | O3, Zn(BH4)2, TFA deprotection | ~70-90 | Chiral control via Garner’s aldehyde |

| Amino group protection | Boc protection | Boc2O, triethylamine, dichloromethane | 77-93 | Protects amino during further steps |

| Esterification | Methyl ester formation | MeOH, SOCl2, 0-23°C | 90-100 | Prepares intermediates for coupling |

| Final coupling | Acylation | Acyl chloride, base, inert atmosphere | 70-90 | Forms ethanone linkage to pyrrole |

Research Findings and Considerations

- The 1,3-dipolar cycloaddition method is favored for its regio- and stereoselectivity, which is crucial for biological activity of pyrrolidine derivatives.

- Protection/deprotection strategies are essential to manage functional group compatibility during multi-step synthesis.

- Utilizing chiral starting materials like Garner’s aldehyde ensures stereochemical purity, which is important for pharmacological properties.

- The final coupling step must be optimized to prevent polymerization or degradation of the pyrrole ring.

Q & A

Q. Q1. What are the optimal synthetic routes for 1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound involves multi-step reactions, often starting with pyrrolidine and pyrrole derivatives. Key strategies include:

- Nucleophilic substitution : Reacting 3-aminopyrrolidine with a ketone-bearing electrophile (e.g., chloroethyl pyrrole ketone) under basic conditions (e.g., K₂CO₃ in DMF) .

- Coupling reactions : Using Pd-catalyzed cross-coupling to link pyrrolidine and pyrrole moieties, requiring inert atmospheres and controlled temperatures (60–80°C) .

- Yield optimization : Adjusting solvent polarity (e.g., DMF vs. THF), stoichiometry of reagents (1:1.2 molar ratio), and reaction time (24–48 hours). Monitoring via TLC or HPLC ensures reaction completion .

Q. Table 1: Comparative Synthesis Conditions

| Method | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-Aminopyrrolidine, Cl-ethyl ketone | DMF | 25°C | 45–55 |

| Pd-Catalyzed Coupling | Pd(OAc)₂, Ligand | THF | 80°C | 60–70 |

Q. Q2. How can the three-dimensional conformation of this compound be characterized to inform its biological interactions?

Methodological Answer: Conformational analysis is critical for understanding binding affinity to biological targets. Techniques include:

- X-ray crystallography : Provides atomic-resolution structural data but requires high-purity crystals. Co-crystallization with target proteins (e.g., enzymes) reveals binding modes .

- Computational modeling : Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations predict stable conformers and interaction energies with receptors (e.g., neurotransmitter transporters) .

- NMR spectroscopy : 2D NOESY experiments identify spatial proximity of protons, validating computational models .

Advanced Research Questions

Q. Q3. How can contradictory data regarding this compound’s biological activity (e.g., antimicrobial vs. antiviral efficacy) be resolved?

Methodological Answer: Contradictions often arise from assay variability or differential target engagement. Resolving these requires:

- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and pathogen strains (e.g., E. coli ATCC 25922). Include positive controls (e.g., ciprofloxacin for antimicrobial assays) .

- Mechanistic profiling : Compare IC₅₀ values across targets (e.g., viral proteases vs. bacterial efflux pumps) using enzyme inhibition assays .

- Metabolomic analysis : LC-MS/MS identifies metabolites in different biological contexts, clarifying if activity stems from the parent compound or derivatives .

Q. Q4. What experimental designs are suitable for evaluating the environmental impact of this compound during disposal?

Methodological Answer: Adopt a tiered approach based on OECD guidelines:

Abiotic stability : Hydrolysis/photolysis studies under varying pH (4–9) and UV exposure (254 nm) to assess degradation half-life .

Ecotoxicology : Acute toxicity tests using Daphnia magna (48-hour LC₅₀) and algal growth inhibition (72-hour EC₅₀) .

Bioaccumulation : Measure logP values (e.g., shake-flask method) and model BCF (Bioconcentration Factor) using EPI Suite .

Q. Table 2: Environmental Risk Assessment Parameters

| Parameter | Method | Key Metrics |

|---|---|---|

| Hydrolysis Half-life | OECD 111 | t₁/₂ at pH 7, 25°C |

| Algal Toxicity | OECD 201 | EC₅₀ (mg/L) |

| Bioaccumulation | OECD 305 | BCF (L/kg) |

Q. Q5. How can reaction mechanisms for derivatization (e.g., amidation, oxidation) be elucidated?

Methodological Answer: Mechanistic studies employ:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C–H bond cleavage in oxidation) .

- Intermediate trapping : Use low-temperature NMR (-80°C) or quench-flow methods to isolate transient species (e.g., enolate intermediates during ketone functionalization) .

- Computational evidence : Transition state modeling (Gaussian 16) identifies energetically favorable pathways, validated by experimental activation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.